N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine
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Overview
Description
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7300^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is a complex heterocyclic compound that incorporates multiple functional groups, including pyridine, thiazole, and benzothiazole rings
Mechanism of Action
Target of Action
The primary target of TCMDC-124550 is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
TCMDC-124550 interacts with PfCLK3, inhibiting its function . The inhibition of PfCLK3 disrupts the regulation of malarial parasite RNA splicing, which is crucial for the survival of the parasite .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-124550 affects the RNA splicing pathway in the malarial parasite . This disruption in RNA splicing affects the parasite’s ability to produce essential proteins, leading to its death .
Pharmacokinetics
It has been suggested that tcmdc-124550 has promising lead compound properties for the development of new antimalarials .
Result of Action
The result of TCMDC-124550’s action is the death of the malarial parasite . By inhibiting PfCLK3 and disrupting RNA splicing, TCMDC-124550 prevents the parasite from producing essential proteins, leading to its death .
Action Environment
The action of TCMDC-124550 is influenced by the biological environment of the malarial parasite. Factors such as the parasite’s stage of development and the presence of other antimalarial drugs can influence the efficacy of TCMDC-124550 . .
Biochemical Analysis
Biochemical Properties
TCMDC-124550 interacts with the protein kinase PfCLK3, inhibiting its activity . This interaction disrupts the normal function of PfCLK3, which is crucial for the regulation of RNA splicing in the malarial parasite . The nature of this interaction is likely to involve binding at the active site of the enzyme, leading to inhibition of its catalytic activity .
Cellular Effects
The effects of TCMDC-124550 on cells are primarily related to its impact on the function of PfCLK3 . By inhibiting this enzyme, TCMDC-124550 disrupts the normal process of RNA splicing within the malarial parasite . This disruption can lead to a halt in the parasite’s lifecycle, preventing it from progressing from the trophozoite to the schizont stage .
Molecular Mechanism
The molecular mechanism of action of TCMDC-124550 involves its binding to the protein kinase PfCLK3 . This binding inhibits the enzyme’s activity, preventing it from carrying out its role in the regulation of RNA splicing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine typically involves multi-step reactions. One common approach is the condensation of 2-aminothiazole with a pyridine derivative, followed by cyclization with a benzothiazole precursor. The reaction conditions often require the use of catalysts such as piperidine and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or one-pot multicomponent reactions. These methods can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, silica-supported tungstosilisic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine has shown potential as an inhibitor of various enzymes and receptors. It is being studied for its antimicrobial, antiviral, and anticancer properties .
Medicine
Medically, this compound is being explored for its potential as a therapeutic agent. Its ability to inhibit specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties, such as corrosion inhibitors and catalysts .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and benzothiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
What sets N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine apart is its unique combination of functional groups, which confer a broad range of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2S2/c1-2-4-17-9(3-1)11-7-23-15(19-11)20-16-18-10-5-12-13(22-8-21-12)6-14(10)24-16/h1-7H,8H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGZXMJKDIJLNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC4=NC(=CS4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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